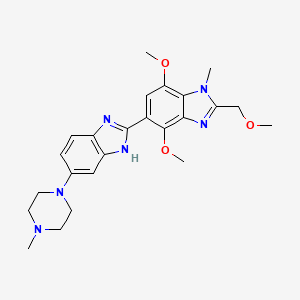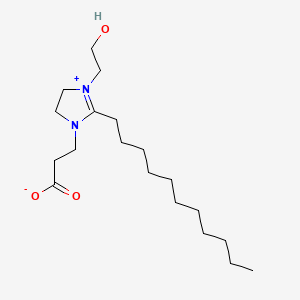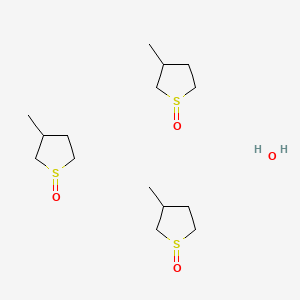
Tetrahydro-3-methylthiophene 1-oxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-3-methylthiophene 1-oxide hydrate is a sulfur-containing heterocyclic compound It is a derivative of thiophene, where the sulfur atom is oxidized, and the compound is hydrated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-3-methylthiophene 1-oxide hydrate typically involves the oxidation of tetrahydro-3-methylthiophene. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-3-methylthiophene 1-oxide hydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent thiophene compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent thiophene compound.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Tetrahydro-3-methylthiophene 1-oxide hydrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tetrahydro-3-methylthiophene 1-oxide hydrate involves its interaction with molecular targets through its oxidized sulfur atom This interaction can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific chemical reactions
Comparison with Similar Compounds
Similar Compounds
- Tetrahydrothiophene 1-oxide
- Tetrahydrothiophene 1,1-dioxide
- Thiophane monoxide
Uniqueness
Tetrahydro-3-methylthiophene 1-oxide hydrate is unique due to the presence of the methyl group and the hydrated form, which can influence its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.
Properties
CAS No. |
93111-02-5 |
|---|---|
Molecular Formula |
C15H32O4S3 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
3-methylthiolane 1-oxide;hydrate |
InChI |
InChI=1S/3C5H10OS.H2O/c3*1-5-2-3-7(6)4-5;/h3*5H,2-4H2,1H3;1H2 |
InChI Key |
UAJHHPOKKGHYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCS(=O)C1.CC1CCS(=O)C1.CC1CCS(=O)C1.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


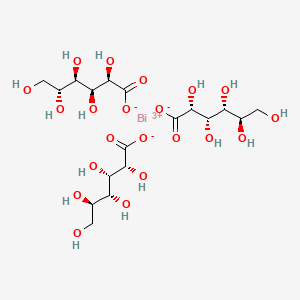
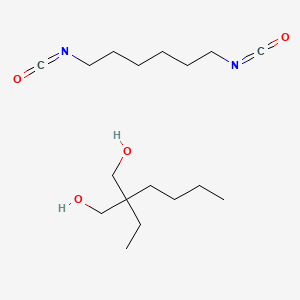
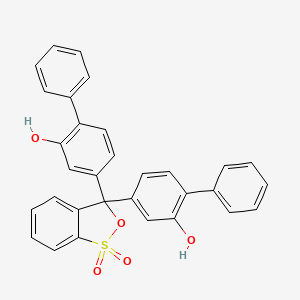
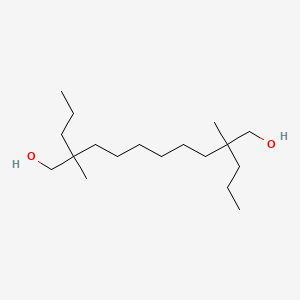
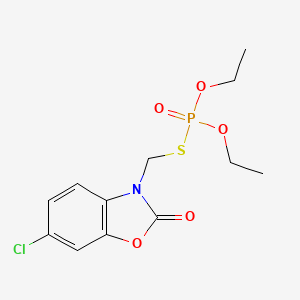

![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)
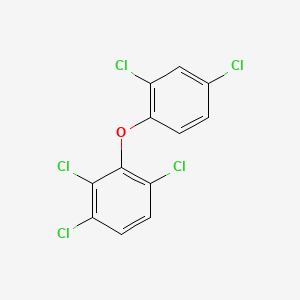

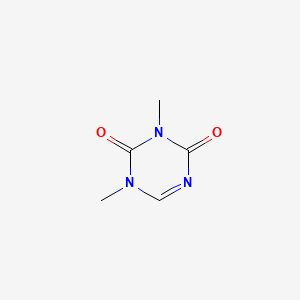
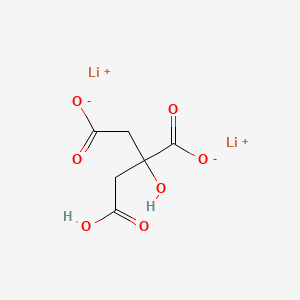
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
